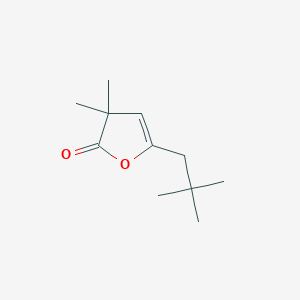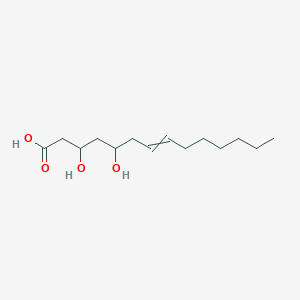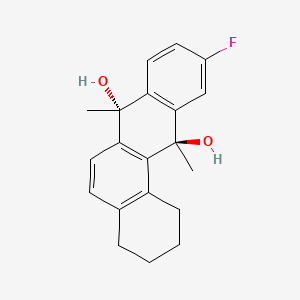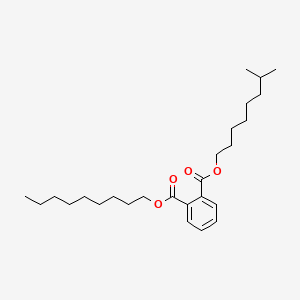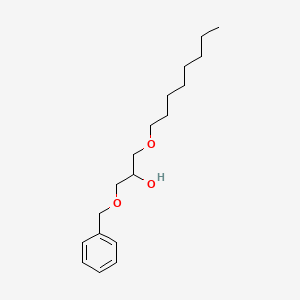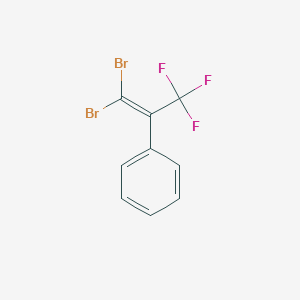
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H5Br2F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene with 1,1-dibromo-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. Fluorinated compounds often exhibit unique interactions with biological systems, making them candidates for drug development and biochemical studies.
Industry: In the industrial sector, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is used in the manufacture of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the molecule influences its reactivity and interaction with other chemical species. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)naphthalene
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)pyrrolidine
- 2-Bromo-3,3,3-trifluoropropene
Comparison: Compared to these similar compounds, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and potential for further functionalization.
Propriétés
Numéro CAS |
103670-60-6 |
|---|---|
Formule moléculaire |
C9H5Br2F3 |
Poids moléculaire |
329.94 g/mol |
Nom IUPAC |
(1,1-dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
JWLYOOQGGZZZPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(Br)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
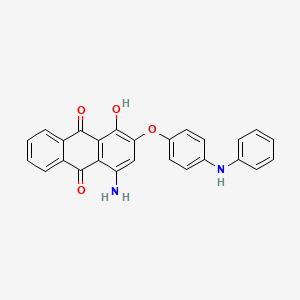

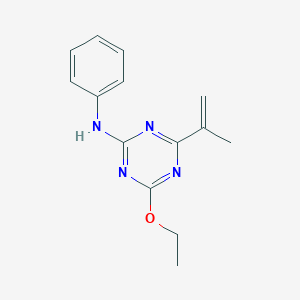
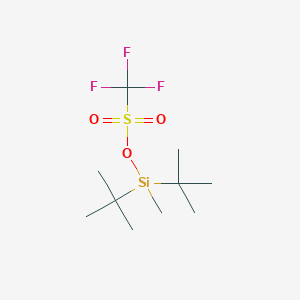
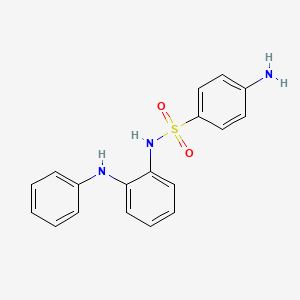
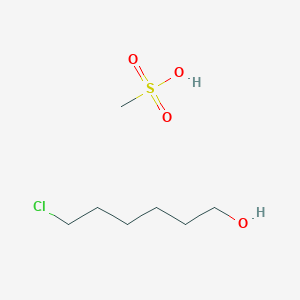
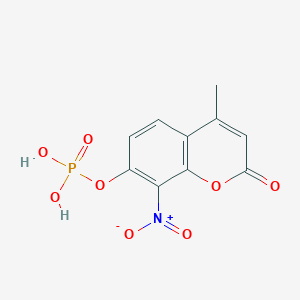
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
